4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with diverse functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the butoxy, methyl, ethoxy, and methoxy groups through nucleophilic substitution reactions.
Amidation: The diethylaminoethyl group is introduced via an amidation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, or H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals due to its complex structure and potential bioactivity.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-methoxy-3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The unique combination of functional groups in 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity allows for diverse chemical modifications, enhancing its utility in research and industry.
Properties
Molecular Formula |
C31H42N2O6 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H42N2O6/c1-7-11-18-39-24-14-13-23(19-21(24)5)29(34)27-28(22-12-15-25(38-10-4)26(20-22)37-6)33(31(36)30(27)35)17-16-32(8-2)9-3/h12-15,19-20,28,34H,7-11,16-18H2,1-6H3/b29-27+ |
InChI Key |
DOJTYAULDQRZPV-ORIPQNMZSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OCC)OC)/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OCC)OC)O)C |
Origin of Product |
United States |
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